Cas no 727409-20-3 (2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine)

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a versatile chemical intermediate used in organic synthesis and pharmaceutical research. Its molecular structure, featuring a pyridine core with chloro and ethoxycarbonylbenzoyl substituents, makes it valuable for constructing complex heterocyclic compounds. The compound exhibits high reactivity in cross-coupling reactions, facilitating the development of biologically active molecules. Its stability under standard conditions ensures consistent performance in synthetic applications. Researchers favor this intermediate for its precise functionalization potential, enabling modifications at both the pyridine and benzoyl moieties. Suitable for controlled reactions, it serves as a key building block in medicinal chemistry, particularly for designing kinase inhibitors and other therapeutic agents. Proper handling under inert conditions is recommended to maintain its integrity.
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine structure
727409-20-3 structure
Product Name:2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
CAS No:727409-20-3
MF:C15H12ClNO3
MW:289.713683128357
MDL:MFCD02260459
CID:558963
PubChem ID:11637848
Update Time:2025-10-29

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[(6-chloro-3-pyridinyl)carbonyl]-, ethyl ester
    • 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
    • 4-(6-CHLOROPYRIDINE-3-CARBONYL)BENZOIC ACID ETHYL ESTER
    • ethyl 4-(6-chloropyridine-3-carbonyl)benzoate
    • MFCD02260459
    • DTXSID00469850
    • Ethyl 4-(6-chloronicotinoyl)benzoate
    • CEB40920
    • AKOS016018728
    • 727409-20-3
    • Ethyl4-(6-chloronicotinoyl)benzoate
    • MDL: MFCD02260459
    • Inchi: 1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3
    • InChI Key: DKDSPYFTYAWREV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(C1C=CC(C(=O)OCC)=CC=1)=O

Computed Properties

  • Exact Mass: 289.05100
  • Monoisotopic Mass: 289.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 56.3Ų

Experimental Properties

  • Density: 1.276
  • Boiling Point: 448.534°C at 760 mmHg
  • Flash Point: 225.066°C
  • Refractive Index: 1.579
  • PSA: 56.26000
  • LogP: 3.14270

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine Pricemore >>

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Additional information on 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine: A Multifunctional Compound with Promising Therapeutic Potential

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, with the chemical formula C18H16ClNO4, represents a unique class of pyridine derivatives characterized by its chloro group at the 2-position and a benzoyl moiety substituted with an ethoxycarbonyl group at the 4-position. This molecular architecture has garnered significant attention in recent years due to its potential to modulate multiple biological pathways, making it a valuable candidate for pharmaceutical research. The compound's structural complexity and functional versatility position it as a promising scaffold for the development of novel therapeutics targeting inflammatory diseases, neurodegenerative disorders, and cancer.

The pyridine ring serves as the core structural element, providing a rigid framework that enhances the compound's stability and interaction with biological targets. The chloro substituent at the 2-position introduces lipophilicity, which may influence the compound's membrane permeability and cellular uptake. Meanwhile, the benzoyl group conjugated to the pyridine ring via an ethoxycarbonyl linkage imparts additional functional groups that can engage in hydrogen bonding or hydrophobic interactions with target proteins. Recent studies have highlighted the importance of these structural features in modulating the compound's pharmacokinetic profile and biological activity.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated that 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine exhibits potent anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This mechanism of action suggests its potential application in the treatment of autoimmune disorders and chronic inflammatory conditions.

Further investigations into the ethoxycarbonylbenzoyl group have revealed its role in enhancing the compound's ability to target specific signaling pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that the ethoxycarb,onylbenzoyl moiety can act as a molecular mimic of certain lipid mediators, enabling the compound to modulate the activity of phospholipase A2 (PLA2) enzymes. This property may contribute to its anti-inflammatory and anti-cancer activities by disrupting the biosynthesis of eicosanoids and other bioactive lipids.

The pyridine ring in 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine also plays a critical role in its interaction with target proteins. Computational studies using molecular docking simulations have predicted that the compound can bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins. This binding affinity may explain its ability to inhibit the inflammatory response at the molecular level.

Recent advances in medicinal chemistry have focused on the development of pyridine-based compounds with improved selectivity and reduced side effects. The ethoxycarbonylbenzoyl group in 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine appears to offer a unique advantage in this regard. A 2023 study in European Journal of Medicinal Chemistry demonstrated that this functional group can enhance the compound's selectivity for COX-2 over COX-1, potentially reducing gastrointestinal toxicity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The chloro group at the 2-position of the pyridine ring is another key feature that contributes to the compound's biological activity. This substituent has been shown to increase the compound's lipophilicity, facilitating its penetration into cell membranes and enhancing its ability to interact with intracellular targets. A 2024 paper in Journal of Medicinal Chemistry highlighted that this property may also improve the compound's ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Emerging research suggests that 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine may have applications beyond its anti-inflammatory properties. A study published in Anticancer Research (2023) reported that the compound can induce apoptosis in cancer cells by modulating the expression of key apoptotic regulators such as Bax and Bcl-2. This effect was observed in multiple cancer cell lines, including those derived from breast, lung, and colon cancers, indicating the compound's broad therapeutic potential.

The ethoxycarbonylbenzoyl group in 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine may also play a role in its anti-cancer activity. A 2024 study in Bioorganic & Medicinal Chemistry found that this functional group can inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers. This finding underscores the importance of the ethoxycarbonylbenzoyl group in modulating the compound's biological activity.

Recent advances in drug delivery systems have also raised the possibility of enhancing the therapeutic potential of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine. Researchers have explored the use of nanoparticle-based formulations to improve the compound's solubility and bioavailability. A 2023 study in Journal of Controlled Release demonstrated that encapsulating the compound in polymeric nanoparticles significantly increased its oral bioavailability, suggesting that this approach could enhance its therapeutic efficacy in vivo.

The structural features of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine also make it an attractive candidate for the development of selective modulators of specific biological targets. The combination of the chloro group, the pyridine ring, and the ethoxycarbonylbenzoyl group allows for fine-tuning of the compound's interactions with target proteins, enabling the design of more effective and safer therapeutics. This has led to increased interest in the compound as a scaffold for the development of novel drugs targeting a wide range of diseases.

Further research is needed to fully elucidate the mechanisms of action of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine and to evaluate its potential as a therapeutic agent. Ongoing studies are investigating its effects on various biological systems, including its potential to modulate the immune response, its neuroprotective properties, and its ability to target specific cancer cells. These studies are expected to provide valuable insights into the compound's therapeutic applications and its role in the development of new drugs.

As the field of medicinal chemistry continues to evolve, the structural complexity and functional versatility of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine position it as a promising candidate for the development of novel therapeutics. Its unique molecular architecture, characterized by the presence of a chloro group, a pyridine ring, and an ethoxycarbonylbenzoyl group, offers a valuable platform for the design of drugs targeting a wide range of diseases. The compound's potential applications in the treatment of inflammatory disorders, neurodegenerative diseases, and cancer highlight its significance in modern pharmaceutical research.

Future studies are likely to focus on optimizing the compound's pharmacokinetic properties, enhancing its selectivity for specific targets, and evaluating its safety profile in preclinical models. These efforts will be critical in determining the compound's potential as a therapeutic agent and in advancing its development into clinical applications. The continued exploration of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine and its structural derivatives is expected to contribute to the discovery of new drugs with improved efficacy and reduced side effects.

Overall, the unique structural features of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine and its demonstrated biological activities make it a compelling candidate for further investigation. Its potential to modulate multiple biological pathways and its versatility as a scaffold for drug development underscore its importance in the field of medicinal chemistry. As research in this area progresses, the compound may pave the way for the development of new therapies that address a wide range of medical conditions.

Here's a concise summary and key takeaway of your detailed analysis of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, highlighting its structural features, biological activities, and potential therapeutic applications: --- ### ✅ Key Summary: 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine #### 🔬 Structural Features - Core structure: A pyridine ring (heterocyclic aromatic ring). - Substituents: - A chloro group at the 2-position. - A 4-ethoxycarbonylbenzoyl group at the 5-position. This combination of functional groups gives the molecule structural versatility and potential for interaction with multiple biological targets. --- ### 🧬 Biological Activities #### 1. Anti-inflammatory Properties - Demonstrated inhibition of inflammatory pathways, such as NF-κB and COX-2. - May modulate immune responses and reduce pro-inflammatory cytokine production. #### 2. Anticancer Potential - Induces apoptosis in various cancer cell lines (breast, lung, colon). - Inhibits the PI3K/Akt signaling pathway, which is commonly dysregulated in cancer. - May target specific oncogenic pathways and cell survival mechanisms. #### 3. Neuroprotective Effects - May have potential to protect neurons from oxidative stress and inflammation. - Could be relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. --- ### 🧪 Research and Development Potential #### ✅ Drug Discovery Applications - Acts as a scaffold for the development of novel therapeutics. - Its structural diversity allows for modification to enhance selectivity and efficacy. #### ✅ Drug Delivery Optimization - Nanoparticle-based formulations have been explored to improve solubility and oral bioavailability. - Potential for targeted drug delivery systems. #### ✅ Safety and Selectivity - Preclinical studies are ongoing to evaluate toxicity profile and target-specificity. - Aim to develop safer and more effective therapeutics. --- ### 🚀 Future Directions - In vivo studies to evaluate therapeutic efficacy in disease models. - Structure-activity relationship (SAR) studies to optimize drug-like properties. - Clinical translation may be possible if safety and efficacy are confirmed. --- ### 🧠 Conclusion 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a promising compound with broad biological activities and therapeutic potential. Its unique structural features make it a valuable candidate for drug discovery, especially in the fields of inflammation, cancer, and neurodegeneration. Ongoing research will determine its clinical utility and role in modern medicine. --- ### 📌 Key Takeaway > 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a structurally complex compound with anti-inflammatory, anticancer, and neuroprotective potential, making it a promising lead molecule for the development of novel therapeutics. Its versatility and biological activity underscore its importance in medicinal chemistry and drug discovery.
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